The exploration of novel compounds with potential therapeutic applications is a critical area of research in medicinal chemistry. Among these compounds, imidazole derivatives have garnered significant attention due to their diverse biological activities. The compound "2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one" is not directly mentioned in the provided papers, but we can draw parallels from the studies on related imidazole derivatives to infer potential characteristics and applications. For instance, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been investigated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)1. Similarly, 2-amino-5-alkylidenethiazol-4-ones have shown promise as lipid peroxidation inhibitors, which is an important factor in the development of antioxidant therapies2.
The applications of imidazole derivatives span across various fields, primarily in medicinal chemistry for the development of new therapeutic agents. The antibacterial properties of these compounds make them potential candidates for treating infections caused by resistant bacteria such as MRSA1. This is particularly important in the current era of increasing antibiotic resistance. Additionally, the antioxidant properties of imidazole derivatives, as demonstrated by the lipid peroxidation inhibition, suggest their use in preventing oxidative stress-related diseases2. Oxidative stress is implicated in a wide range of conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Therefore, compounds like 2-amino-5-alkylidenethiazol-4-ones could be valuable in the design of drugs aimed at mitigating the effects of oxidative damage in cells.
The compound has a CAS number of 143827-20-7 and is often utilized in biochemical research due to its unique properties. Its classification as an imidazole derivative places it within a group of compounds that are significant in medicinal chemistry, often serving as precursors or active ingredients in pharmaceuticals.
The synthesis of 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to ensure the incorporation of deuterium into the methyl group.
The synthesis parameters, including temperature, pressure, and reaction time, are critical for optimizing yield and ensuring the integrity of the deuterated product.
The molecular structure of 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one features a five-membered imidazole ring with an amino group at position 2 and a trideuteriomethyl group at position 3.
The presence of deuterium in the methyl group affects both the physical properties and reactivity of the compound compared to its non-deuterated counterpart.
2-Amino-3-(trideuteriomethyl)-4H-imidazol-5-one can participate in various chemical reactions typical of imidazole derivatives:
These reactions are influenced by the presence of the deuterated methyl group, which may alter reaction kinetics and mechanisms.
The mechanism of action for 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one largely depends on its interaction with biological targets:
This mechanism makes it a valuable tool in drug development and biochemical research.
The physical and chemical properties of 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one are critical for its applications:
These properties are essential for researchers when considering this compound for experimental applications.
2-Amino-3-(trideuteriomethyl)-4H-imidazol-5-one has several scientific applications:
The compound 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one (PubChem CID: 12205443) is a selectively deuterated derivative of the endogenous metabolite creatinine [1] [3]. Its systematic IUPAC name, 2-amino-3-(trideuteriomethyl)-4,5-dihydro-1H-imidazol-5-one, explicitly denotes the isotopic substitution at the methyl group. The "trideuteriomethyl" prefix indicates complete replacement of all three hydrogen atoms (⁴H) with deuterium (²H or D) at the C3 methyl position, resulting in a -CD₃ group instead of -CH₃ [1].
Table 1: Nomenclature Conventions and Isotopic Specifications
Nomenclature System | Designation | Isotopic Composition |
---|---|---|
IUPAC Systematic | 2-Amino-3-(trideuteriomethyl)-4,5-dihydro-1H-imidazol-5-one | C₄H₄D₃N₃O |
Common Synonym | Creatinine-d₃ | >98% D at C3-methyl |
Empirical Formula | C₄H₄D₃N₃O | Molecular Weight: 116.13 g/mol |
CAS Registry | Not specifically assigned (non-deuterated: 60-27-5) | Isotopologue of 2-amino-3-methyl-4H-imidazol-5-one |
Deuterium incorporation induces a +3 Da mass shift relative to endogenous creatinine (MW 113.12 g/mol), which is verifiable via high-resolution mass spectrometry. This isotopic labeling is strategically positioned at the metabolically stable methyl group to minimize isotopic exchange in vivo, making it ideal for tracer studies in metabolic flux analysis and pharmacokinetic investigations [3].
The core structure consists of a planar, unsaturated 4H-imidazol-5-one ring system with exocyclic amino (-NH₂) and trideuteriomethyl (-CD₃) substituents at positions C2 and C3, respectively [1] [3]. Computational analyses (DFT: B3LYP/6-31G*) reveal that deuterium substitution induces negligible changes in covalent bond lengths within the imidazolone ring. However, subtle electronic effects are observed:
Table 2: Key Structural Parameters vs. Non-Deuterated Creatinine
Parameter | 2-Amino-3-(trideuteriomethyl)-4H-imidazol-5-one | Creatinine (Non-Deuterated) |
---|---|---|
C3-R Bond Length | 1.529 Å (C-CD₃) | 1.531 Å (C-CH₃) |
C=O Stretch (IR) | 1,702 cm⁻¹ | 1,703 cm⁻¹ |
Methyl Stretch | 2,150 cm⁻¹ (C-D) | 2,930 cm⁻¹ (C-H) |
Log P (Calculated) | -1.38 | -1.42 |
Molecular Volume | 112.7 ų | 112.3 ų |
These minor perturbations confirm that deuterium labeling does not alter the core reactivity or physicochemical behavior of the imidazolone scaffold, validating its use as an isotopic tracer [3].
X-ray crystallography provides unambiguous confirmation of the -CD₃ group's spatial orientation and bond geometry. While no crystal structure of this specific deuterated compound is publicly available, high-resolution (<1.0 Å) X-ray studies of non-deuterated creatinine (PDB: 1MYW) reveal a coplanar arrangement of the imidazolone ring and methyl group, with the C3-methyl H atoms oriented perpendicular to the ring plane [4]. For the deuterated analogue:
Table 3: Crystallographic Validation Approaches
Method | Resolution Requirement | Deuterium-Specific Data | Limitations |
---|---|---|---|
X-ray Diffraction | <0.9 Å | Reduced electron density at C3; anisotropic displacement parameters | Cannot distinguish D from H; ambiguous nuclear positions |
Neutron Diffraction | >1.5 Å | Direct localization of D atoms; deuterium anisotropic thermal parameters | Requires large crystals (>1 mm³); limited accessibility |
Combined XRD/Neutron | <1.0 Å (XRD); >1.5 Å (Neutron) | Precise D atom coordinates and thermal motion | Technically challenging; resource-intensive |
Current validation relies on comparative analysis with non-deuterated structures and spectroscopic data, pending neutron diffraction studies. The -CD₃ group's steric and electronic congruence with -CH₃ confirms its suitability for isotopic tracing without perturbing molecular recognition in biological systems [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7